m-PEG25-Propargyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG25-Propargyl is synthesized through a series of polyethylene glycol (PEG) chain extensions, followed by the introduction of a propargyl group. The process involves the following steps:
PEG Chain Extension: The initial PEG chain is extended by reacting with ethylene oxide under basic conditions.
Propargyl Group Introduction: The terminal hydroxyl group of the PEG chain is converted to a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: m-PEG25-Propargyl undergoes various chemical reactions, including:
Click Chemistry: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The terminal propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Substitution Reactions: Bases such as potassium carbonate or sodium hydride are used to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .
Scientific Research Applications
m-PEG25-Propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: Facilitates the investigation of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in cancer treatment and other diseases by targeting specific proteins for degradation.
Industry: Used in the development of advanced materials and drug delivery systems.
Mechanism of Action
m-PEG25-Propargyl functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
m-PEG25-Azide: Another PEG-based linker used in PROTAC synthesis, but with an azide group instead of a propargyl group.
m-PEG25-Alkyne: Similar to m-PEG25-Propargyl but with a terminal alkyne group.
Uniqueness: this compound is unique due to its propargyl group, which allows for specific click chemistry reactions, making it highly versatile in the synthesis of various PROTAC molecules .
Properties
Molecular Formula |
C52H102O25 |
---|---|
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C52H102O25/c1-3-4-54-7-8-56-11-12-58-15-16-60-19-20-62-23-24-64-27-28-66-31-32-68-35-36-70-39-40-72-43-44-74-47-48-76-51-52-77-50-49-75-46-45-73-42-41-71-38-37-69-34-33-67-30-29-65-26-25-63-22-21-61-18-17-59-14-13-57-10-9-55-6-5-53-2/h1H,4-52H2,2H3 |
InChI Key |
ZLTWKAPEJYYKDG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
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